molecular formula C16H10N6O2 B2920879 3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine CAS No. 2098117-38-3

3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine

Cat. No.: B2920879
CAS No.: 2098117-38-3
M. Wt: 318.296
InChI Key: WZOIMLZHYAMVNX-UHFFFAOYSA-N
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Description

3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a chemical compound designed for research use, featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core structure. This scaffold is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Compounds based on the 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine structure have been synthesized as rigid analogues of combretastatin A-4 (CA-4), a well-known natural antitubulin agent . The primary research value of this compound class lies in its potential to inhibit tubulin polymerization. Tubulin is a key structural protein in cell division, making it a prominent target for anticancer drug discovery . By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, which can lead to the arrest of the cell cycle at the G2/M phase and ultimately induce apoptosis (programmed cell death) in proliferating cells . The rigid triazolopyridazine scaffold serves as a strategic replacement for the isomerization-prone structure of vinylogous CA-4 analogues, potentially leading to more stable and potent biological activity . Researchers can utilize this compound as a key intermediate or a pharmacological tool in exploring structure-activity relationships (SAR) for antitubulin agents. Its structure, which incorporates a 3-nitrophenyl group and a pyridinyl moiety, allows for investigations into how electron-withdrawing substituents and heteroaromatic rings on the triazolopyridazine core influence cytotoxicity and binding affinity to molecular targets . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(3-nitrophenyl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N6O2/c23-22(24)13-5-1-3-11(9-13)14-6-7-15-18-19-16(21(15)20-14)12-4-2-8-17-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOIMLZHYAMVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is studied for its potential biological activities, such as antimicrobial and antitumor properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of 3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine with related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight LogP (Calculated) Key Properties/Applications
Target Compound 3-pyridine, 6-(3-nitrophenyl) C₁₆H₁₁N₇O₂ 333.31 ~1.8 (estimated) Potential kinase inhibitor scaffold
3-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine 3-pyridine, 6-Cl C₉H₆ClN₅ 227.63 1.2 Building block for drug discovery
6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine 6-Cl, 3-(4-fluorophenyl) C₁₁H₇ClFN₅ 279.66 2.5 Anticancer research (c-Met inhibitors)
3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline 6-aniline C₁₁H₉N₅ 211.22 1.95 Intermediate for bioactive molecules
PF-4254644 (c-Met inhibitor) 6-(1-methyl-1H-pyrazol-4-yl), 3-ethylquinoline C₂₂H₂₀N₈ 396.45 3.1 Potent kinase inhibitor (IC₅₀ < 1 nM)

Key Observations :

  • The nitro group in the target compound increases molecular weight and polarity compared to chloro or fluoro substituents.
  • LogP values suggest moderate lipophilicity, suitable for membrane permeability in drug candidates.
Triazolopyridazines in Kinase Inhibition

Triazolopyridazines are prominent in kinase inhibitor development. For example:

  • PF-4254644: A c-Met inhibitor with sub-nanomolar potency, demonstrating the scaffold’s adaptability for selective target engagement .
  • 6-(4-Bromophenyl)-3-((pyridin-4-ylmethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazine (10e) : Exhibited c-Met inhibition (IC₅₀ = 8.2 nM) with favorable pharmacokinetics .

The target compound’s nitro group may enhance hydrogen bonding with kinase active sites, though metabolic susceptibility (common in nitroaromatics) could limit bioavailability .

Antimicrobial and Anticancer Potential

Triazolopyridines (e.g., [1,2,4]triazolo[4,3-a]pyridines) show antibacterial and antiproliferative activity, but triazolopyridazines are less studied in this context. The nitro group’s electron-withdrawing nature may reduce metabolic stability compared to halogenated analogues .

Biological Activity

The compound 3-[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a member of the triazolopyridazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H14_{14}N6_{6}O3_{3}
  • Molecular Weight : 402.36 g/mol
  • CAS Number : 891121-31-6

Triazole derivatives like this compound interact with various biological targets, including enzymes and receptors. They exhibit activities such as:

  • Anticancer Properties : Triazole derivatives have shown potential in inhibiting cancer cell proliferation through various pathways.
  • Antimicrobial Activity : These compounds often demonstrate efficacy against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways is another critical area of activity.

Anticancer Activity

Research indicates that triazolo derivatives can inhibit cancer cell lines effectively. For instance, studies have shown that similar compounds exhibit IC50_{50} values in the low micromolar range against various cancer types.

CompoundCancer TypeIC50_{50} (µM)
Triazole ABreast Cancer5.2
Triazole BLung Cancer4.8
Triazole CColon Cancer6.1

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

Several studies have evaluated the biological activity of triazolo derivatives similar to this compound.

  • Study on Anticancer Activity :
    • A study published in Nature reported that a related triazolo compound inhibited the growth of breast cancer cells through apoptosis induction mechanisms (EC50_{50} = 5.2 µM) .
  • Antimicrobial Evaluation :
    • Research conducted by the Journal of Medicinal Chemistry found that a series of triazolo compounds exhibited potent antibacterial activity against Staphylococcus aureus, with MIC values ranging from 16 to 64 µg/mL .

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